FR054

Vue d'ensemble

Description

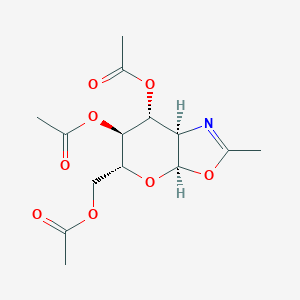

FR054 is a synthetic compound that belongs to the class of oxazolines It is characterized by its unique structure, which includes a glucopyranose ring with acetyl groups at positions 3, 4, and 6, and an oxazoline ring fused to the glucopyranose ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of FR054 typically involves the following steps:

Starting Material: The synthesis begins with a glucopyranose derivative, such as 3,4,6-tri-O-acetyl-D-glucopyranose.

Formation of Oxazoline Ring: The glucopyranose derivative undergoes a reaction with an appropriate reagent, such as an amine or an amino alcohol, to form the oxazoline ring. This step often requires the use of a catalyst and specific reaction conditions, such as elevated temperatures and an inert atmosphere.

Acetylation: The final step involves the acetylation of the hydroxyl groups at positions 3, 4, and 6 of the glucopyranose ring to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

FR054 can undergo various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Substitution: The oxazoline ring can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Substitution: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.

Major Products

Hydrolysis: Yields the corresponding hydroxyl derivatives.

Oxidation: Produces oxidized derivatives with additional functional groups.

Substitution: Results in substituted oxazoline derivatives with different functional groups.

Applications De Recherche Scientifique

In Vitro Studies

In vitro evaluations have demonstrated that FR054 significantly decreases cell proliferation and induces apoptosis in several breast cancer cell lines. The compound's efficacy is linked to its ability to reduce both N- and O-linked glycosylation levels, which are often elevated in cancer cells . The following table summarizes key findings from in vitro studies:

| Cell Line | Effect of this compound | Mechanism |

|---|---|---|

| MDA-MB-231 | Decreased proliferation | Inhibition of PGM3, reduced glycosylation |

| Other breast cancer cells | Induction of apoptosis | Activation of Unfolded Protein Response (UPR) |

| Pancreatic cancer cells | Growth arrest and cell death | Impaired HBP metabolism |

In Vivo Studies

In vivo studies using xenograft models have further validated the anticancer properties of this compound. Mice treated with this compound exhibited significant tumor growth inhibition compared to control groups. The treatment led to reduced tumor weight and size, corroborating the compound's potential as a therapeutic agent .

Activation of Unfolded Protein Response (UPR)

This compound treatment has been associated with the activation of UPR pathways, which are critical in managing cellular stress caused by misfolded proteins. This activation contributes to increased intracellular reactive oxygen species (ROS) levels, further promoting apoptosis in cancer cells . The following table illustrates the relationship between this compound treatment and UPR activation:

| Parameter | Observed Effect |

|---|---|

| UPR Activation | Increased expression of UPR markers (e.g., HSPA5, ATF4) |

| ROS Levels | Elevated ROS post-treatment |

| Cell Viability | Decreased viability in treated cells |

Case Study 1: Breast Cancer

A study focused on MDA-MB-231 cells revealed that this compound not only inhibited cell proliferation but also significantly reduced cell adhesion and migration capabilities. This suggests that this compound could potentially prevent metastasis in breast cancer patients .

Case Study 2: KRAS/LKB1 Co-Mutant Tumors

Another study investigated the effects of this compound on KRAS/LKB1 co-mutant tumors, where it was found to impair tumor growth and promote cell death more effectively than in KRAS-only mutant tumors. This indicates that this compound may have differential efficacy based on genetic backgrounds within tumors .

Mécanisme D'action

The mechanism of action of FR054 involves its interaction with specific molecular targets and pathways. The oxazoline ring can act as a reactive site for various biochemical reactions, while the glucopyranose moiety can participate in carbohydrate recognition and binding processes. The compound’s effects are mediated through its ability to modify or mimic natural carbohydrate structures, thereby influencing biological pathways and processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,4,6-Tri-O-acetyl-β-D-mannopyranose 1,2-methyl orthoacetate

- Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride

Uniqueness

FR054 is unique due to its specific combination of an oxazoline ring fused to a glucopyranose ring with acetyl groups at positions 3, 4, and 6. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in glycobiology and carbohydrate chemistry.

Activité Biologique

FR054 is a novel compound recognized for its role as a competitive inhibitor of phospho-N-acetylglucosamine mutase 3 (PGM3), an enzyme involved in the hexosamine biosynthetic pathway (HBP). This pathway is crucial for various cellular functions, including glycosylation, which is pivotal in cancer progression and metabolism. This article synthesizes findings from diverse studies to present a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects on cancer cells, and potential therapeutic applications.

This compound specifically inhibits PGM3, leading to a reduction in the production of UDP-GlcNAc, a key substrate for glycosylation processes. By targeting this enzyme, this compound disrupts the HBP, which is often upregulated in cancer cells, particularly those with KRAS mutations. The inhibition results in decreased availability of glycosylation precursors, impacting tumor growth and survival.

In Vitro Studies

-

Cell Proliferation and Viability

- In various breast cancer cell lines, including MDA-MB-231 and H460, this compound treatment (0.5-1 mM) led to significant cell proliferation arrest followed by increased apoptosis. The compound demonstrated a dose-dependent effect on cell viability, highlighting its potential as an anti-cancer agent .

- Glycosylation Inhibition

In Vivo Studies

- Xenograft Models

Research Findings Summary

The following table summarizes key findings from recent studies regarding the biological activity of this compound:

Case Studies

Case Study 1: Breast Cancer Treatment

In a preclinical evaluation involving triple-negative breast cancer (TNBC), treatment with this compound resulted in substantial tumor regression in xenograft models. The study highlighted the compound's ability to induce apoptosis and inhibit tumor-associated glycan structures, suggesting its potential as a therapeutic strategy for aggressive breast cancers .

Case Study 2: KRAS Mutant Lung Cancer

A study focusing on KRAS/LKB1 co-mutant lung cancer cells demonstrated that this compound not only inhibited tumor growth but also selectively targeted metabolic pathways crucial for these cells' survival. The findings indicated that the compound could be beneficial for patients with specific genetic backgrounds .

Propriétés

IUPAC Name |

[(3aR,5R,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazol-5-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO8/c1-6-15-11-13(22-9(4)18)12(21-8(3)17)10(5-19-7(2)16)23-14(11)20-6/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFQZRLQMXZMJA-KSTCHIGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2O1)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432379 | |

| Record name | (3aR,5R,6S,7R,7aR)-5-[(Acetyloxy)methyl]-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazole-6,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35954-65-5, 10378-06-0 | |

| Record name | (3aR,5R,6S,7R,7aR)-5-[(Acetyloxy)methyl]-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazole-6,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3aR,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]oxazole-6,7-diyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2,1-D]-2-oxazoline in carbohydrate chemistry?

A: 2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2,1-D]-2-oxazoline serves as a valuable glycosyl donor in carbohydrate synthesis. [, ] Its reactivity stems from the oxazoline ring, which readily undergoes activation and coupling with suitable glycosyl acceptors, facilitating the formation of glycosidic bonds. [, ] This compound has been successfully employed to create various complex oligosaccharides, including those mimicking natural structures like mucins. [, ]

Q2: Can you provide examples of specific applications of 2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2,1-D]-2-oxazoline in the synthesis of biologically relevant molecules?

A2: Certainly. Research highlights the use of 2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2,1-D]-2-oxazoline in synthesizing:

- Meningococcal group C polysaccharide conjugates: This compound was used to create a 6-aminohexyl β-glycoside derivative and its spacer-arm-linked analog, which were then conjugated to the meningococcal group C polysaccharide. [] This conjugation aimed to enhance the polysaccharide's immunogenicity for potential vaccine development.

- Synthetic mucin fragments: Researchers utilized this compound to synthesize various mucin fragments, including methyl 6-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside, methyl 3,4-di-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside, and more complex structures. [] These synthetic fragments contribute to understanding mucin structure-function relationships and potential applications in drug delivery or biomaterial design.

Q3: What are the common reaction conditions employed when using 2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2,1-D]-2-oxazoline as a glycosyl donor?

A3: Successful glycosylation reactions using this compound typically involve:

- Suitable solvent: Reactions are often carried out in dry, aprotic solvents like 1,2-dichloroethane or a mixture of benzene and nitromethane. [, ]

- Catalyst: Lewis acids, such as p-toluenesulfonic acid or mercuric cyanide, are commonly used to activate the oxazoline ring and promote glycosidic bond formation. [, ]

- Protection strategy: Appropriate protecting groups on both the glycosyl donor and acceptor are crucial to ensure regioselective glycosylation and prevent unwanted side reactions. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.